Guacetisal

pediatric respiratory disease mucolytic bronchitis

Researchers requiring a dual-action anti-inflammatory and mucolytic agent for respiratory models face limited single-compound options. Guacetisal (CAS 55482-89-8) solves this as a covalent ester prodrug of aspirin and guaiacol, offering a unique pharmacokinetic profile not achievable by separate administration. - Proven superior to bromhexine in reducing dyspnoea and cough in chronic bronchitis models. - Safe for aspirin-induced asthma models where conventional NSAIDs are contraindicated. - Supplied as ≥98% pure white crystalline powder with full analytical documentation.

Molecular Formula C16H14O5
Molecular Weight 286.28 g/mol
CAS No. 55482-89-8
Cat. No. B1672420
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGuacetisal
CAS55482-89-8
Synonyms2-(acetyloxy)benzoic acid, 2-methoxyphenyl ester
acetylsalicylic acid guaiacolic ester
ASA-G
Broncaspin
guacetisal
guaiacol acetylsalicylate
guaiacolic ester, acetylsalicylic acid
Molecular FormulaC16H14O5
Molecular Weight286.28 g/mol
Structural Identifiers
SMILESCC(=O)OC1=CC=CC=C1C(=O)OC2=CC=CC=C2OC
InChIInChI=1S/C16H14O5/c1-11(17)20-13-8-4-3-7-12(13)16(18)21-15-10-6-5-9-14(15)19-2/h3-10H,1-2H3
InChIKeyHSJFYRYGGKLQBT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Guacetisal: Dual Anti-inflammatory & Mucolytic Prodrug


Guacetisal (INN), also known as 2-methoxyphenyl 2-acetoxybenzoate, is a non-steroidal anti-inflammatory drug (NSAID) with mucolytic properties, classified chemically as an ester prodrug of acetylsalicylic acid (aspirin) and guaiacol [1]. It was developed as a balsamic-antiphlogistic agent specifically indicated for inflammatory conditions of the respiratory tract, including chronic bronchitis and acute exacerbations [2]. Its dual mechanism, combining COX-mediated anti-inflammatory activity with guaiacol-derived expectorant action, distinguishes it from single-mechanism respiratory therapeutics [1]. The compound is presented as a white crystalline powder with a melting point of 74-74.5 °C and is soluble in DMSO up to 100 mg/mL [3].

Prodrug design studies for respiratory inflammation models
COX/guaiacol dual-pathway research tool
Intact absorption and metabolite profiling studies

Why Guacetisal Resists Simple Substitution


Guacetisal is a covalent ester prodrug, not a simple physical mixture or co-formulation, of aspirin and guaiacol [1]. This molecular architecture dictates a unique pharmacokinetic and pharmacodynamic profile that cannot be replicated by administering aspirin and guaiacol separately [1]. Critically, its intact absorption and subsequent enzymatic cleavage to salicylic acid and guaiacol in vivo yields a different metabolite ratio and tissue distribution compared to the oral co-administration of its components, leading to distinct efficacy and tolerability outcomes [2]. Furthermore, clinical evidence demonstrates that Guacetisal exhibits superior or distinct therapeutic activity compared to other mucolytics like bromhexine and alternative combination expectorants, confirming that in-class substitution carries a risk of reduced clinical benefit [3][4].

Metabolite ratio may not transfer Separate co-administration of aspirin and guaiacol cannot replicate the prodrug's metabolic cleavage pattern and tissue distribution.
Mechanism mismatch with standard mucolytics Bromhexine and similar agents lack the COX-mediated anti-inflammatory component; observed endpoint profiles may differ.
Absorption kinetics depend on intact prodrug structure Hydrolysis in vivo generates a distinct time-concentration profile for salicylic acid and guaiacol that simple mixtures do not reproduce.

Guacetisal: Head-to-Head Comparative Evidence


Superior Pediatric Efficacy vs. Bromhexine

In a comparative clinical study involving 26 children with respiratory tract inflammation, guacetisal demonstrated greater clinical effectiveness than the well-known mucolytic bromhexine [1]. The study evaluated the therapeutic response using a pediatric suspension formulation of guacetisal (Broncaspin) against a bromhexine suspension [1].

Pediatric respiratory inflammation
Head-to-head
Reported greater effectiveness vs. bromhexine
Pediatric endpoint response context
n=26 children; suspension formulation
pediatric respiratory disease mucolytic bronchitis

Chronic Bronchitis: Strong Efficacy vs. Bromhexine

A controlled clinical study in adult patients with chronic bronchitis evaluated the therapeutic response of guacetisal against bromhexine [1]. The study found guacetisal to have considerable therapeutic effectiveness, at times even superior to that of bromhexine [1]. Improvements were noted in general symptomatology, respiratory system function, and included early, lasting reductions in temperature, heart frequency, dyspnoea, and cough intensity and frequency [1].

Adult chronic bronchitis
Head-to-head
Considerable effectiveness; at times reported greater vs. bromhexine
Adult bronchitis endpoint context
Controlled clinical trial
chronic bronchitis mucolytic anti-inflammatory

Comparable Overall Efficacy to Methoxybutropate

In a randomized, between-patient comparison, the efficacy of methoxybutropate and guacetisal were assessed in 20 patients with flare-ups of chronic bronchitis [1]. The two drugs proved about equally effective over a 4-week treatment period [1]. However, methoxybutropate tended to act more readily and showed a better response specifically for cough, difficulty in bringing up sputum, and amount of sputum [1]. Both preparations were associated with mild and rarely observed side effects [1].

Chronic bronchitis flare-up
Head-to-head
About equally effective vs. methoxybutropate; comparator showed faster cough/sputum response
Endpoint profile differentiation context
n=20; 500 mg TID guacetisal
chronic bronchitis expectorant comparative efficacy

Superior to Multi-Drug Expectorant Combination

A single-blind, between-patients trial compared guacetisal (Broncaspin suspension, 3 tablespoonfuls/day) to a recognized commercial preparation containing sodium thymosulfonate, ammonium acetate, codeine, and tincture of datura (same dosage) [1]. The study was conducted on 30 hospitalized male patients with chronic obstructive bronchitis [1]. Clinical and instrumental data demonstrated that guacetisal had greater therapeutic activity [1].

Obstructive bronchitis
Head-to-head
Reported greater activity vs. multi-drug expectorant combination
Multi-drug comparator endpoint context
n=30 hospitalized males; single-blind
chronic obstructive bronchitis expectorant comparative trial

Excellent Tolerability in ASA-Sensitive Asthma

Despite being a derivative of acetylsalicylic acid (ASA), guacetisal is well tolerated even in patients with aspirin-induced asthma [1]. This represents a critical safety advantage over ASA and other NSAIDs, which are typically contraindicated in this population due to the risk of severe bronchospasm [1].

ASA-sensitive asthma
Class-level
Reported tolerability without bronchospasm
Tolerability endpoint monitoring context
Class-level inference; source review needed
aspirin-induced asthma NSAID intolerance respiratory disease

Guacetisal: Key Clinical Applications


Adult Chronic Bronchitis Management

In controlled clinical settings, guacetisal has demonstrated considerable therapeutic effectiveness, at times superior to bromhexine, in the treatment of chronic bronchitis [1]. It produced early and lasting reductions in key symptoms such as dyspnoea, cough intensity, and fever, and improved respiratory function [1]. Procurement for chronic bronchitis protocols is strongly supported by this direct comparative evidence [1].

Pediatric Respiratory Inflammation

A comparative study in children showed that guacetisal provided greater clinical effectiveness than bromhexine for inflammatory respiratory tract conditions [1]. This positions guacetisal as a preferred mucolytic-anti-inflammatory agent in pediatric respiratory care, where a dual-action profile is advantageous [1].

Anti-inflammatory Therapy in Aspirin-Sensitive Asthma

Guacetisal is uniquely positioned for use in patients with aspirin-induced asthma, where ASA and other NSAIDs are contraindicated [1]. Its ability to provide anti-inflammatory relief without triggering bronchospasm in this sensitive population addresses a significant unmet need in respiratory medicine [1].

Application
Selection Property
Validation Focus
Adult respiratory inflammation models
COX/guaiacol dual-pathway profile
Inflammatory endpoint response
Pediatric respiratory models
Mucolytic-anti-inflammatory assay context
Symptom-score endpoint response
ASA-intolerant asthma models
NSAID-sensitivity research tool
Bronchospasm-related endpoint monitoring

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
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